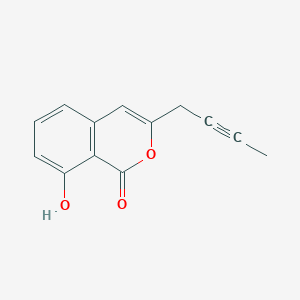![molecular formula C8H22NPSi B14473993 1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine CAS No. 65200-07-9](/img/structure/B14473993.png)
1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine is a chemical compound known for its unique structure and properties. It is a colorless, air-sensitive liquid that is soluble in organic solvents. This compound is used in various scientific research applications due to its ability to act as a ligand in coordination chemistry.
Preparation Methods
The synthesis of 1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine involves several steps. One common method is the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane. The reaction proceeds as follows: [ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ] Alternatively, it can be generated by alkylation of sodium dimethylphosphide. Industrial production methods may vary, but they typically involve similar reaction conditions and reagents .
Chemical Reactions Analysis
1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phosphanyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine is widely used in scientific research, including:
Chemistry: It acts as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparison with Similar Compounds
1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine can be compared with similar compounds such as:
1,2-Bis(dimethylphosphino)ethane: A diphosphine ligand with similar coordination properties but different structural features.
Bis(dicyclohexylphosphino)ethane: A bulkier analogue that is also a solid.
1,2-Bis(dimethylphosphino)benzene: A more rigid analogue.
Tetramethylethylenediamine: The diamine analogue of the compound.
These comparisons highlight the uniqueness of this compound in terms of its structure, stability, and reactivity.
Properties
CAS No. |
65200-07-9 |
|---|---|
Molecular Formula |
C8H22NPSi |
Molecular Weight |
191.33 g/mol |
IUPAC Name |
N-[2-dimethylphosphanylethyl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H22NPSi/c1-9(2)11(5,6)8-7-10(3)4/h7-8H2,1-6H3 |
InChI Key |
WVJFPYUWRIOVOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(C)CCP(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




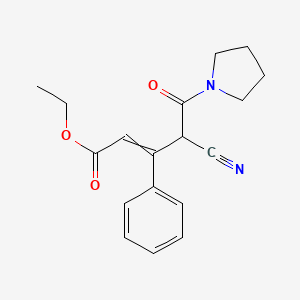
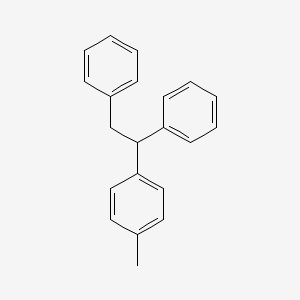
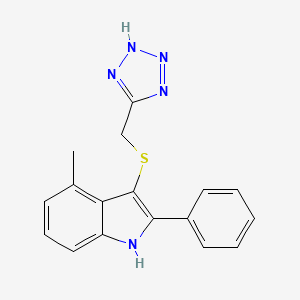
![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
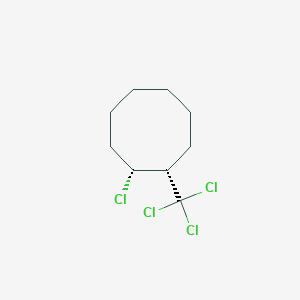
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
